molecular formula C23H20N4O5S B14948645 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide

Cat. No.: B14948645
M. Wt: 464.5 g/mol
InChI Key: PKOUVXDSYWBDFR-UHFFFAOYSA-N
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Description

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a sulfamoyl group, and a nitrophenyl benzamide structure, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride in the presence of a base. The final step involves coupling the indole derivative with 3-nitrophenyl benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, while the nitrophenyl benzamide structure can interact with different biological pathways. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of an indole moiety, a sulfamoyl group, and a nitrophenyl benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethylsulfamoyl]-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C23H20N4O5S/c28-23(26-18-6-4-7-19(14-18)27(29)30)16-5-3-8-20(13-16)33(31,32)25-12-11-17-15-24-22-10-2-1-9-21(17)22/h1-10,13-15,24-25H,11-12H2,(H,26,28)

InChI Key

PKOUVXDSYWBDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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